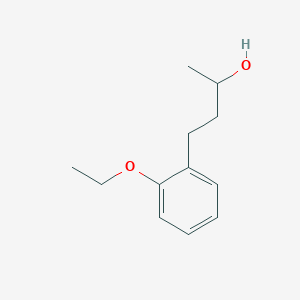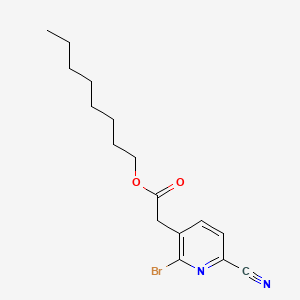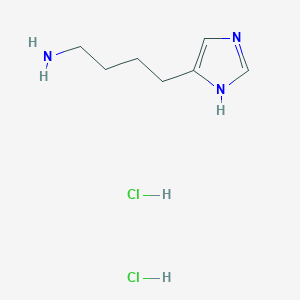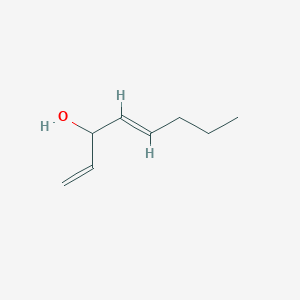
(4E)-octa-1,4-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-octa-1,4-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond at the fourth carbon atom and a hydroxyl group at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-octa-1,4-dien-3-ol can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 1-bromo-4-pentene with ethylene oxide in the presence of magnesium can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of by-products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of octa-1,4-diyne-3-ol. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is highly efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-octa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to form octan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octa-1,4-dien-3-one or octa-1,4-dien-3-oic acid.
Reduction: Formation of octan-3-ol.
Substitution: Formation of compounds like 3-chloro-octa-1,4-diene or 3-amino-octa-1,4-diene.
Applications De Recherche Scientifique
(4E)-octa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (4E)-octa-1,4-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-octa-1,4-dien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Octa-1,4-diyne-3-ol: Similar structure but with triple bonds instead of double bonds.
Octan-3-ol: Similar structure but fully saturated.
Uniqueness
(4E)-octa-1,4-dien-3-ol is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(4E)-octa-1,4-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4,6-9H,2-3,5H2,1H3/b7-6+ |
Clé InChI |
JKMHYJRORPXHGQ-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C(C=C)O |
SMILES canonique |
CCCC=CC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


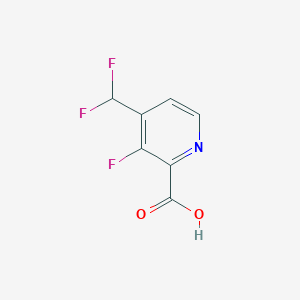
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
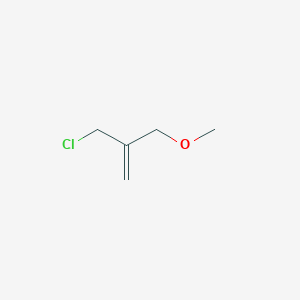

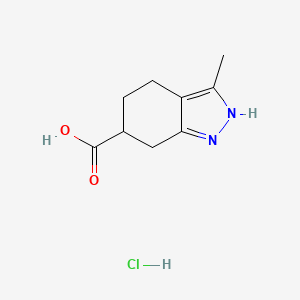
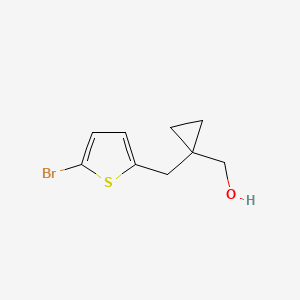
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
